N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

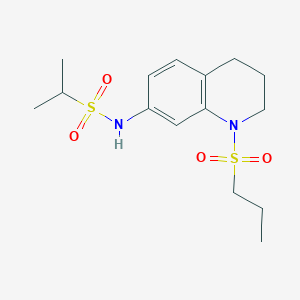

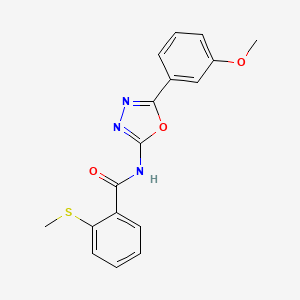

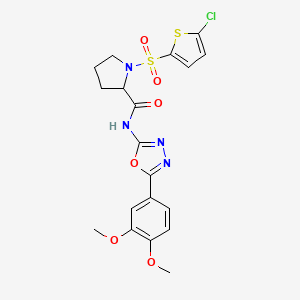

“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H17NO2S2. It has an average mass of 271.399 Da and a monoisotopic mass of 271.070068 Da .

Molecular Structure Analysis

The molecular structure of “N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide” includes a thiophene ring, a carboxamide group, and a methoxytetrahydrothiopyran group .Physical And Chemical Properties Analysis

“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide” has a density of 1.2±0.1 g/cm3, a boiling point of 472.6±35.0 °C at 760 mmHg, and a flash point of 239.6±25.9 °C. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds. Its ACD/LogP is 1.66, and its polar surface area is 92 Å2 .科学的研究の応用

Photostabilization of Poly(vinyl chloride)

Research on thiophene derivatives, such as those synthesized in the study by Balakit et al. (2015), demonstrates their utility as photostabilizers for rigid poly(vinyl chloride) (PVC). These compounds can significantly reduce the level of photodegradation in PVC films, suggesting that similar thiophene-based compounds might also offer protective benefits against UV radiation for various materials (Balakit et al., 2015).

Fluorescent Dyes and Light Emission

Compounds related to thiophene carboxamides, as explored by Witalewska et al. (2019), are used in creating fluorescent dyes with applications ranging from bioimaging to optoelectronics. These dyes exhibit color tunability and high quantum yields, highlighting the potential of thiophene-based compounds in developing advanced fluorescent materials (Witalewska et al., 2019).

Antimicrobial Activities

Thiophene-3-carboxamide derivatives have shown promising antibacterial and antifungal activities. This indicates that structurally similar compounds could be explored for their potential in developing new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Vasu et al., 2005).

Electrophilic Substitution Reactions

The flexibility of thiophene derivatives to undergo various chemical reactions makes them valuable in synthetic organic chemistry. For instance, the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides showcases the thiophene nucleus acting as a diene or a dienophile, underscoring the synthetic versatility of thiophene-based compounds (Himbert et al., 1990).

Anti-inflammatory Applications

Certain thiophene carboxamides exhibit anti-inflammatory properties, suggesting a potential application in developing novel anti-inflammatory drugs. These compounds, through their selective inhibition of cell adhesion molecules, could provide a basis for therapeutic strategies targeting various inflammatory conditions (Boschelli et al., 1995).

Polymer Science and Materials Engineering

Thiophene derivatives play a significant role in the field of conductive polymers and materials science. For example, the electrochemical synthesis of polythiophenes presents opportunities for creating materials with unique electrical properties, suitable for applications in electronics and energy storage (Dian et al., 1986).

作用機序

Target of Action

Similar compounds have been designed to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .

Mode of Action

Similar compounds have shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, they reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

Similar compounds have shown to influence in vivo neurogenesis, oxidative and inflammatory pathways .

Result of Action

Similar compounds have shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .

特性

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S2/c1-15-12(3-6-16-7-4-12)9-13-11(14)10-2-5-17-8-10/h2,5,8H,3-4,6-7,9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUSSZAHSPKYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide](/img/structure/B2969895.png)

![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2969901.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2969903.png)